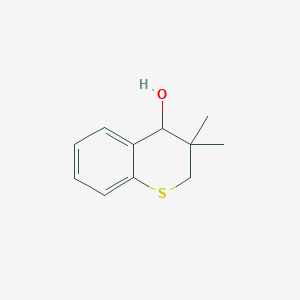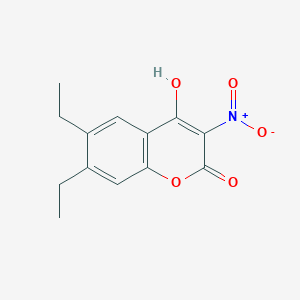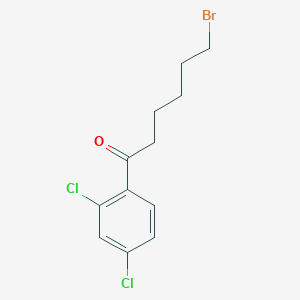
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of two hydroxyl groups at the 4th and 5th positions, an ethyl ester group at the 3rd position, and a quinoline core structure. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate can be synthesized through several methods. One common approach involves the Gould–Jacobs reaction, which starts with the condensation of aniline derivatives with ethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps including cyclization and decarboxylation to yield the desired quinoline derivative .
Another method involves the Smiles rearrangement, where 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is used as a precursor. This compound undergoes a multicomponent condensation reaction with aldehyde derivatives, amine derivatives, and isocyanides to form the target compound .
Industrial Production Methods
Industrial production of ethyl 4,5-dihydroxyquinoline-3-carboxylate typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the processes are designed to be environmentally friendly by minimizing waste and using green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4,5-dihydroxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate can be compared with other similar compounds such as:
Ethyl 4,7-dihydroxyquinoline-3-carboxylate: This compound has hydroxyl groups at the 4th and 7th positions instead of the 4th and 5th positions.
4-Hydroxyquinoline-3-carboxylic acid ethyl ester: This compound lacks the second hydroxyl group at the 5th position.
The uniqueness of ethyl 4,5-dihydroxyquinoline-3-carboxylate lies in the specific positioning of its functional groups, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
79364-24-2 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h3-6,14H,2H2,1H3,(H,13,15) |
Clave InChI |
QKWHAXFMRXMQQR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














